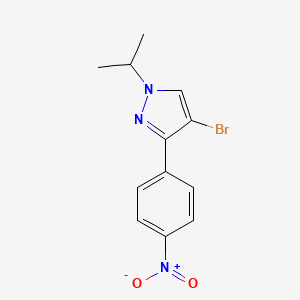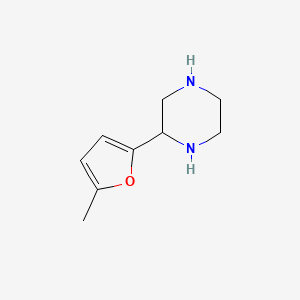![molecular formula C17H36N2O3Si B8514039 tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8514039.png)
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection steps. The aminomethyl group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Applications De Recherche Scientifique
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can affect the compound’s stability, solubility, and reactivity, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(aminomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
- tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Uniqueness
The unique combination of functional groups in tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate distinguishes it from similar compounds. The presence of both tert-butyl and tert-butyldimethylsilyloxy groups can enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C17H36N2O3Si |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13(10-18)9-14(12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3 |
Clé InChI |
NVFDDPWQWDPVER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate](/img/structure/B8513960.png)

![tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate](/img/structure/B8513982.png)




![(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B8514007.png)

![3,3a,8,8a-Tetrahydro-cyclopent[a]inden-1[2H]-one](/img/structure/B8514030.png)
![1-methyl-4-[3-(methyloxy)-4-nitrophenyl]hexahydro-1H-1,4-diazepine](/img/structure/B8514038.png)



